REACTION_SMILES
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[C:1]([O:2][C:3]([NH:8][C:9]([CH2:10][O:11][C:12]([CH2:4][CH2:5][CH2:6][CH2:7][CH3:13])=[O:18])([CH:19]=[CH:20][c:21]1[n:22]([CH3:26])[cH:23][cH:24][cH:25]1)[CH3:27])=[O:14])([CH3:15])([CH3:16])[CH3:17].[CH2:47]([Cl:48])[Cl:49].[CH3:30][C:31]([CH3:32])([O-:33])[CH3:34].[CH3:36][C:37](=[O:38])[OH:39].[CH3:45][OH:46].[K+:35].[Na+:29].[O:40]1[CH2:41][CH2:42][CH2:43][CH2:44]1.[OH-:28].[OH2:50]>>[NH:8]1[C:9]([CH:19]=[CH:20][c:21]2[n:22]([CH3:26])[cH:23][cH:24][cH:25]2)([CH3:27])[CH2:10][O:11][C:12]1=[O:18]
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Name
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CCCCCC(=O)OCC(C)(C=Cc1cccn1C)NC(=O)OC(C)(C)C
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCC(=O)OCC(C)(C=Cc1cccn1C)NC(=O)OC(C)(C)C
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
ClCCl
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)(C)[O-]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
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CC(=O)O
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
Cn1cccc1C=CC1(C)COC(=O)N1
|
Type
|
product
|
Smiles
|
Cn1cccc1C=CC1(C)COC(=O)N1
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |